1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
“4-Methyl-1,2,3-thiadiazole-5-carboxylic acid” is a chemical compound with the molecular formula CHNOS. Its average mass is 144.152 Da and its monoisotopic mass is 143.999344 Da .
Synthesis Analysis
A series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized by condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes. The reaction efficiency was in the range of 57–98%, which can be considered as satisfactory .
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized novel compounds incorporating the 1,2,3-thiadiazole moiety and piperazine, focusing on their potential antimicrobial, antitumor, and insecticidal activities. For example, a study conducted by Patel et al. (2012) involved the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012). Similarly, Xia et al. (2015) developed 1,3,4-thiadiazole amide compounds containing piperazine, highlighting their inhibitory effects on certain bacterial strains (Xia, 2015).
Anticancer Applications
Compounds with the thiadiazole and piperazine structures have been investigated for their anticancer properties. El-Masry et al. (2022) synthesized derivatives showing significant cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (El-Masry et al., 2022).
Insecticidal Potential
Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety for their insecticidal assessment against the cotton leafworm, indicating potential agricultural applications (Fadda et al., 2017).
Mechanism of Action
The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria. Compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity: minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC = 1–4 µg/mL .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6OS/c1-13-17(30-25-24-13)18(29)28-6-4-15(5-7-28)26-8-10-27(11-9-26)16-3-2-14(12-23-16)19(20,21)22/h2-3,12,15H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUZOHZVQLIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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